molecular formula C23H15ClN2O5 B2650011 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide CAS No. 888460-09-1

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2650011
CAS No.: 888460-09-1
M. Wt: 434.83
InChI Key: YKDZBFFFKZHYNR-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H15ClN2O5 and its molecular weight is 434.83. The purity is usually 95%.
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Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and synthesis methods, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₅ClN₂O₅
  • Molecular Weight : 374.8 g/mol

The structure features a benzofuran moiety fused with a benzo[d][1,3]dioxole ring and a chlorobenzamide group, which may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on related benzoxazine derivatives showed varying degrees of inhibition on breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3) with IC₅₀ values ranging from 0.09 to 157.4 µM depending on the specific compound and cell line tested . This suggests that the compound may also have potential as an anticancer agent.

The proposed mechanism for the anticancer activity involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can induce apoptosis and inhibit cell proliferation . The structural features of the compound may enhance its ability to interact with cellular targets involved in cancer progression.

Insecticidal Activity

Insect growth regulators (IGRs) are crucial in pest control strategies. Compounds similar to this compound have been studied for their efficacy against insect chitinases, which are vital for insect development. For instance, a derivative demonstrated significant inhibitory activity against multiple chitinases in Ostrinia furnacalis with Ki values indicating strong binding affinity . This suggests potential applications in agricultural pest management.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Benzofuran Derivative : Utilizing appropriate precursors to construct the benzofuran backbone.
  • Coupling Reaction : Employing coupling agents to attach the benzo[d][1,3]dioxole and chlorobenzamide groups.
  • Purification : Techniques such as recrystallization or chromatography to obtain pure product.

Case Study 1: Anticancer Activity

A study evaluated the effects of related compounds on breast cancer cell lines. The results indicated that compounds with similar structural motifs inhibited cell proliferation effectively, correlating with increased ROS generation . This highlights the potential of this compound in cancer therapy.

Case Study 2: Insect Growth Regulation

Another investigation focused on IGRs derived from benzo[d][1,3]dioxole structures. The lead compound demonstrated improved insecticidal activity against P. xylostella, showcasing its potential as a sustainable agricultural solution .

Data Table: Biological Activity Summary

Activity Type Cell Line / Target IC₅₀ / Ki Value Reference
AnticancerMCF-70.30 - 157.4 µM
AnticancerCAMA-10.16 - 139 µM
AnticancerHCC19540.51 - 157.2 µM
Insect GrowthOstrinia furnacalisKi = 0.8 µM

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O5/c24-16-7-3-1-5-14(16)22(27)26-20-15-6-2-4-8-17(15)31-21(20)23(28)25-13-9-10-18-19(11-13)30-12-29-18/h1-11H,12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDZBFFFKZHYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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